molecular formula C15H9Cl2N3O2 B14150003 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline CAS No. 59472-96-7

4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline

Cat. No.: B14150003
CAS No.: 59472-96-7
M. Wt: 334.2 g/mol
InChI Key: REJSIUIKZYMFQW-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a dichloromethyl group and a nitrophenyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and the use of specific reagents such as dichloromethane and nitrobenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce aminoquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 4-(Dichloromethyl)-2-(4-nitrophenyl)quinazoline apart is the presence of the dichloromethyl group, which can significantly influence its reactivity and interaction with other molecules. This unique structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

59472-96-7

Molecular Formula

C15H9Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

4-(dichloromethyl)-2-(4-nitrophenyl)quinazoline

InChI

InChI=1S/C15H9Cl2N3O2/c16-14(17)13-11-3-1-2-4-12(11)18-15(19-13)9-5-7-10(8-6-9)20(21)22/h1-8,14H

InChI Key

REJSIUIKZYMFQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(Cl)Cl

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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